molecular formula C17H23N3O3 B6056600 N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide

N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide

Cat. No. B6056600
M. Wt: 317.4 g/mol
InChI Key: SXWGCPLZGLXAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide, also known as Boc-Pip-Butyl-CO-NH-Ph, is a compound that has been widely used in scientific research due to its unique properties. This compound is a type of piperidinecarboxamide, which is a class of compounds that have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph involves the selective blocking of certain types of ion channels. This results in a decrease in the flow of ions across cell membranes, which can have various effects on cellular function. The exact mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph is still being studied, but it is believed to involve the interaction of the compound with specific amino acid residues on the ion channel protein.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph has been shown to have various biochemical and physiological effects. One of the most notable effects of this compound is its ability to selectively block certain types of ion channels. This can have various effects on cellular function, including changes in membrane potential and ion homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the function of these channels. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph in lab experiments.

Future Directions

There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph. One potential area of research is the development of new pain medications based on the analgesic properties of this compound. Another area of research is the study of the mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph, including the identification of specific amino acid residues involved in the interaction with ion channels. Additionally, the development of new derivatives of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph with improved selectivity and reduced toxicity could be an area of future research.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph involves a series of chemical reactions. The first step is the protection of the amine group of piperidine with a Boc group. This is followed by the acylation of the piperidine nitrogen with butyryl chloride. The resulting intermediate is then reacted with 4-aminobenzoic acid to form the final product, N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph. The synthesis method of N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph has been well-established and is widely used in scientific research.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph has been used in various scientific research applications. One of the most common uses of this compound is in the study of ion channels. Ion channels are proteins that are involved in the transport of ions across cell membranes. N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph has been shown to selectively block certain types of ion channels, making it a useful tool for studying their function.
Another area of research where N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamidel-CO-NH-Ph has been used is in the study of pain. This compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-15(21)20-10-8-13(9-11-20)17(23)19-14-6-4-12(5-7-14)16(18)22/h4-7,13H,2-3,8-11H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWGCPLZGLXAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide

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